CDK12-IN-7

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C32H32F3N9O4 |

|---|---|

分子量 |

663.6 g/mol |

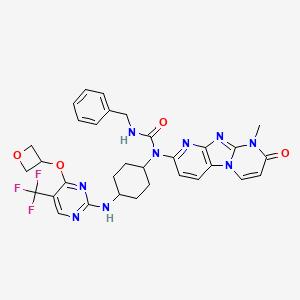

IUPAC名 |

3-benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea |

InChI |

InChI=1S/C32H32F3N9O4/c1-42-26(45)13-14-43-24-11-12-25(39-27(24)40-30(42)43)44(31(46)37-15-19-5-3-2-4-6-19)21-9-7-20(8-10-21)38-29-36-16-23(32(33,34)35)28(41-29)48-22-17-47-18-22/h2-6,11-14,16,20-22H,7-10,15,17-18H2,1H3,(H,37,46)(H,36,38,41) |

InChIキー |

KNQWUEWDMDIMIX-UHFFFAOYSA-N |

正規SMILES |

CN1C(=O)C=CN2C1=NC3=C2C=CC(=N3)N(C4CCC(CC4)NC5=NC=C(C(=N5)OC6COC6)C(F)(F)F)C(=O)NCC7=CC=CC=C7 |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CDK12-IN-7 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription and a key player in maintaining genomic stability, making it a compelling target in oncology. This technical guide provides a detailed overview of the mechanism of action of CDK12-IN-7, a potent inhibitor of CDK12, in cancer cells. By elucidating its effects on fundamental cellular processes, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's therapeutic potential. We will delve into its impact on signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for its characterization.

Introduction to CDK12 in Cancer

CDK12 is a serine/threonine kinase that, in complex with its partner Cyclin K, plays a pivotal role in the regulation of gene transcription.[1][2] One of its primary functions is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a modification crucial for the transition from transcription initiation to productive elongation.[2][3] This activity is particularly important for the expression of long genes, a category that includes many essential components of the DNA Damage Response (DDR) pathway, such as BRCA1, BRCA2, and ATR.[1][4]

Dysregulation of CDK12 has been implicated in various cancers. Both loss-of-function mutations and overexpression can contribute to tumorigenesis.[1][2] Loss of CDK12 function leads to impaired DDR, resulting in genomic instability and a "BRCAness" phenotype, which can sensitize tumors to PARP inhibitors.[4] Conversely, overexpression of CDK12 has been associated with aggressive forms of cancer, including HER2-positive breast cancer, and can drive tumor progression through the upregulation of oncogenic signaling pathways.[1][2] This dual role underscores the context-dependent nature of CDK12's function in cancer and highlights the therapeutic potential of modulating its activity.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor that demonstrates potent activity against CDK12. It also exhibits inhibitory effects on CDK2, another member of the cyclin-dependent kinase family.[5]

Quantitative Data

The inhibitory activity of this compound has been characterized through biochemical and cell-based assays. The following table summarizes the available quantitative data.

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| CDK12 | Biochemical Assay | 42 | [5] |

| CDK2 | Biochemical Assay | 196 | [5] |

| A2780 (Ovarian) | Cell Proliferation | 429 | [5] |

Core Mechanism of Action

The primary mechanism of action of this compound in cancer cells is the inhibition of CDK12-mediated phosphorylation of the RNAPII CTD. This targeted disruption of a fundamental transcriptional process leads to a cascade of downstream effects that ultimately impair cancer cell survival and proliferation.

Inhibition of Transcription Elongation

By inhibiting CDK12, this compound prevents the efficient phosphorylation of Serine 2 (Ser2) and Serine 5 (Ser5) residues on the RNAPII CTD.[2] These phosphorylation events are critical for the recruitment of factors that promote transcriptional elongation and co-transcriptional processing of mRNA. The loss of these marks leads to a global defect in transcription elongation, with a particularly pronounced effect on long genes that require sustained RNAPII processivity.[1]

Disruption of the DNA Damage Response (DDR)

A key consequence of impaired transcription elongation is the downregulation of essential DDR genes.[3][4] Many of these genes, including BRCA1, ATR, and other members of the homologous recombination (HR) repair pathway, are characterized by their significant length.[1] The inability of cancer cells to efficiently transcribe these genes following treatment with this compound leads to a deficient DDR. This acquired vulnerability can be exploited therapeutically, as it renders cancer cells more susceptible to DNA damaging agents and can induce synthetic lethality in combination with inhibitors of other DNA repair pathways, such as PARP inhibitors.[4]

Impact on Other Signaling Pathways

Beyond its central role in transcription and DDR, CDK12 has been shown to influence other critical signaling pathways in cancer. Inhibition of CDK12 can impact:

-

WNT/β-catenin Signaling: CDK12 can regulate the WNT signaling pathway, which is frequently dysregulated in cancer and plays a role in cell proliferation and stemness.[2][6]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, a key regulator of cell growth and survival, can also be influenced by CDK12 activity.[6]

-

ErbB-PI3K-AKT Signaling: In certain contexts, such as HER2-positive breast cancer, CDK12 can promote tumorigenesis by activating the ErbB-PI3K-AKT pathway.[2]

By inhibiting CDK12, this compound has the potential to modulate these interconnected signaling networks, contributing to its anti-cancer effects.

Signaling Pathway Diagram

The following diagram illustrates the central role of CDK12 in transcription and the mechanism of action of this compound.

Caption: CDK12 signaling and the inhibitory action of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of CDK12 inhibitors. The following sections provide methodologies for key assays.

Biochemical Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against purified CDK12/Cyclin K enzyme.

Materials:

-

Recombinant human CDK12/Cyclin K complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Substrate (e.g., a peptide derived from the RNAPII CTD)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.

-

Add the CDK12/Cyclin K enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. The final ATP concentration should be at or near the Km for CDK12.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay

This protocol describes a method to assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A2780)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

-

Multichannel pipette

-

Incubator (37°C, 5% CO2)

-

Luminometer

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for RNAPII CTD Phosphorylation

This protocol allows for the direct visualization of the effect of this compound on the phosphorylation of its primary substrate, RNAPII, in a cellular context.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-RNAPII CTD (Ser2)

-

Anti-phospho-RNAPII CTD (Ser5)

-

Anti-total RNAPII

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 6 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total RNAPII.

Conclusion

This compound represents a potent tool for the chemical interrogation of CDK12 function and a promising starting point for the development of novel anti-cancer therapeutics. Its mechanism of action, centered on the inhibition of transcriptional elongation and the subsequent disruption of the DNA Damage Response, provides a clear rationale for its use in oncology. The detailed protocols and data presented in this guide offer a solid foundation for further research into the therapeutic potential of CDK12 inhibition in a variety of cancer contexts. Future studies should focus on expanding the quantitative analysis of this compound across a broader range of cancer cell lines, elucidating potential mechanisms of resistance, and exploring rational combination therapies to maximize its anti-tumor efficacy.

References

- 1. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thesgc.org [thesgc.org]

- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK12 is a potential biomarker for diagnosis, prognosis and immunomodulation in pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Function of CDK12-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDK12-IN-7 is a dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] Primarily utilized in cancer research, its principal function is the inhibition of cell proliferation.[1][2] This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its biological role and potential therapeutic applications.

Introduction to CDK12 and its Role in Cancer

Cyclin-Dependent Kinase 12 (CDK12) is a serine/threonine protein kinase that plays a crucial role in the regulation of gene transcription.[3] In complex with its partner, Cyclin K, CDK12 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step in promoting transcriptional elongation.[3] This function is particularly important for the expression of long genes, including many involved in the DNA damage response (DDR), such as BRCA1 and ATR.[4]

Given its role in maintaining genomic stability and regulating the expression of genes critical for cell growth and survival, aberrant CDK12 activity has been implicated in various cancers.[3] Consequently, inhibitors of CDK12, such as this compound, are valuable tools for cancer research and potential therapeutic agents.

This compound: Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic sites of CDK12 and, to a lesser extent, CDK2. By blocking the kinase activity of CDK12, this compound disrupts the phosphorylation of RNAPII, leading to impaired transcriptional elongation. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells that are highly dependent on active transcription for their proliferation and survival. Its dual-inhibitory nature against CDK2, a key regulator of cell cycle progression, likely contributes to its anti-proliferative effects.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Target/Cell Line | Notes |

| IC50 | 42 nM | CDK12 | In vitro enzyme assay.[1][2] |

| IC50 | 196 nM | CDK2 | In vitro enzyme assay.[1][2] |

| IC50 | 429 nM | A2780 (Ovarian Cancer Cells) | Cell proliferation assay.[1][2] |

Signaling Pathways

The following diagram illustrates the central role of CDK12 in the regulation of transcription and the DNA damage response, and the point of intervention for this compound.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK12 and CDK2.

Materials:

-

Recombinant human CDK12/Cyclin K and CDK2/Cyclin E

-

CDK12/CDK2 substrate (e.g., synthetic peptide)

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the kinase, substrate, and diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the vehicle control for each concentration of this compound.

-

Plot the percentage of activity against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay

Objective: To determine the IC50 of this compound on the proliferation of cancer cell lines (e.g., A2780).

Materials:

-

A2780 ovarian cancer cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, WST-8/CCK-8)

-

Microplate reader

Procedure:

-

Seed A2780 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the luminescence or absorbance using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Western Blot Analysis of RNAPII Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of RNA Polymerase II.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with various concentrations of this compound for a defined time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated RNAPII normalized to total RNAPII and the loading control.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for characterizing a CDK12 inhibitor like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CDK12 regulates co-transcriptional splicing and RNA turnover in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CDK12-IN-7 in the DNA Damage Response: A Technical Guide

Introduction

Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K (CycK), is a critical regulator of gene transcription.[1][2] It functions as a transcriptional CDK, primarily by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2).[1][3][4] This phosphorylation event is a key step in promoting transcriptional elongation.[1][2][5]

A crucial function of the CDK12/CycK complex is the maintenance of genomic stability through the regulation of genes involved in the DNA Damage Response (DDR).[1][6][7] Inhibition or depletion of CDK12 leads to the downregulation of a specific subset of genes, many of which are characteristically long and integral to the homologous recombination (HR) DNA repair pathway.[3][6][8][9] These genes include BRCA1, ATR, FANCI, and FANCD2.[1][2] Consequently, the loss of CDK12 function sensitizes cancer cells to DNA-damaging agents and PARP inhibitors, a phenotype often referred to as "BRCAness".[5][6]

CDK12-IN-7 is a chemical probe developed for the study of CDK12. It functions as a potent inhibitor of CDK12 and a moderately potent inhibitor of CDK2.[10][11] This dual activity allows researchers to investigate the cellular consequences of CDK12 inhibition, particularly its impact on the DDR pathway and its potential as a therapeutic strategy in oncology.

Mechanism of Action: Disrupting the DDR through Transcriptional Repression

The primary mechanism by which this compound impacts the DNA damage response is through the direct inhibition of CDK12's kinase activity. This action sets off a cascade of downstream effects culminating in a compromised DNA repair system.

-

Inhibition of RNAPII Phosphorylation : this compound binds to the ATP-binding pocket of CDK12, preventing the phosphorylation of its key substrate, the Ser2 residue of the RNAPII CTD.[1][3][4][12] This specific phosphorylation is crucial for the transition from transcription initiation to productive elongation, particularly for long genes.[8][9][13]

-

Impaired Transcription of DDR Genes : The failure to phosphorylate RNAPII Ser2 leads to a gene length-dependent transcription defect.[8][9] Many core genes in the homologous recombination repair pathway, such as BRCA1, BRCA2, ATM, and ATR, are notably long.[6] Their transcription is disproportionately affected by CDK12 inhibition, leading to a significant reduction in their corresponding mRNA and protein levels.[1][14] Some studies suggest this is due to premature cleavage and polyadenylation (PCPA), where transcription terminates early within introns, preventing the formation of full-length, functional transcripts.[3][8][9][15]

-

Induction of Genomic Instability : The resulting deficiency in key HR repair proteins renders cells unable to efficiently repair DNA double-strand breaks.[5][6] This leads to an accumulation of DNA damage, increased genomic instability, and a heightened sensitivity to DNA-damaging agents like platinum-based chemotherapies and PARP inhibitors.[6][12][16] By pharmacologically inducing an HR-deficient state, this compound can make cancer cells that were previously resistant to PARP inhibitors vulnerable to them.[16]

Quantitative Data

The inhibitory activity and anti-proliferative effects of this compound have been quantified through various assays. The available data is summarized below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) | Source |

| CDK12 | 42 | [10][11] |

| CDK2 | 196 | [10][11] |

| IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. |

Table 2: Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) | Source |

| A2780 | Ovarian | 429 | [10] |

| This value represents the concentration of this compound required to inhibit the proliferation of A2780 cells by 50%. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of CDK12 inhibitors like this compound in the DNA damage response.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the CDK12/CycK complex.

-

Objective : To determine the IC₅₀ value of this compound against CDK12.

-

Materials :

-

Protocol :

-

Prepare a reaction mixture containing the kinase buffer, purified CDK12/CycK enzyme, and the GST-CTD substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction.

-

Detection (Radiometric) : Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.[12]

-

Detection (Luminescent) : If using the ADP-Glo™ assay, add ADP-Glo™ reagent to deplete remaining ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the subsequent light output with a luminometer.[17]

-

Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration and plot the results to determine the IC₅₀ value.

-

Western Blot Analysis for DDR Protein Expression and RNAPII Phosphorylation

This method assesses the downstream cellular effects of this compound on its direct target (p-RNAPII Ser2) and on the expression of DDR-related proteins.

-

Objective : To confirm target engagement and downstream effects on DDR gene expression.

-

Materials :

-

Cancer cell line (e.g., A2780, MCF7).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-RNAPII CTD (Ser2), anti-total RNAPII, anti-BRCA1, anti-ATR, anti-FANCD2, anti-CDK12, anti-Actin (as a loading control).[4][18]

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Protocol :

-

Culture cells to ~70-80% confluency.

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 6, 12, or 24 hours).

-

Harvest cells and prepare whole-cell lysates using lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity relative to the loading control.

-

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and survival of cancer cells.

-

Objective : To determine the anti-proliferative IC₅₀ of this compound.

-

Materials :

-

Protocol :

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include a DMSO-only control.

-

Incubate for a standard period (e.g., 72 hours).[8]

-

Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

-

Measure luminescence using a plate reader.

-

Normalize the data to the DMSO control wells and plot cell viability against inhibitor concentration to calculate the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

Visual representations of the pathways and processes involving CDK12 and its inhibitor, this compound.

References

- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cdk12 regulates DNA repair Genes by suppressing intronic polyadenylation [dspace.mit.edu]

- 4. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]

- 6. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound - Immunomart [immunomart.com]

- 12. thesgc.org [thesgc.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cdk12 regulates DNA repair genes by suppressing intronic polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. biorxiv.org [biorxiv.org]

The Role of CDK12 in Transcriptional Regulation and the Therapeutic Potential of its Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclin-dependent kinase 12 (CDK12), in partnership with its regulatory subunit Cyclin K, plays a critical role in the regulation of gene transcription. As a key kinase targeting the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), CDK12 is essential for promoting transcriptional elongation and maintaining genomic stability. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the function of CDK12 in transcriptional regulation, the mechanism of action of its inhibitors, and detailed protocols for key experimental assays used to study this kinase and its inhibitors.

Introduction to CDK12 and its Role in Transcription

CDK12 is a serine/threonine kinase that belongs to the cyclin-dependent kinase family. It forms a complex with Cyclin K to phosphorylate the CTD of the largest subunit of RNAPII, RPB1. The CTD consists of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS, and its phosphorylation status is crucial for the regulation of the transcription cycle.

CDK12-mediated phosphorylation of serine 2 (Ser2) of the CTD heptad repeats is a key step in the transition from transcription initiation to productive elongation.[1][2] This phosphorylation event facilitates the recruitment of elongation and RNA processing factors, ensuring the efficient transcription of full-length messenger RNAs (mRNAs).[2] Notably, CDK12 appears to be particularly important for the transcription of long genes, including a significant number of genes involved in the DNA damage response (DDR), such as BRCA1, ATR, and FANCI.[2][3]

Mechanism of Action of CDK12 Inhibitors

CDK12 inhibitors are small molecules that typically act by competing with ATP for binding to the kinase domain of CDK12, thereby preventing the phosphorylation of its substrates. The inhibition of CDK12's kinase activity leads to a cascade of downstream effects:

-

Impaired Transcriptional Elongation: Reduced Ser2 phosphorylation on the RNAPII CTD leads to a defect in transcriptional elongation. This can result in the premature termination of transcription and the production of truncated, non-functional transcripts.[3]

-

Downregulation of DNA Damage Response (DDR) Genes: Due to their length, DDR genes are particularly sensitive to CDK12 inhibition. The decreased expression of key DDR proteins, such as BRCA1, ATR, and FANCI, compromises the cell's ability to repair DNA damage, leading to genomic instability.[2][3]

-

Induction of Apoptosis: The accumulation of DNA damage and the disruption of essential cellular processes ultimately trigger programmed cell death (apoptosis) in cancer cells.

One such inhibitor, CDK12-IN-7, has demonstrated potent and selective inhibition of CDK12. While extensive data on this compound is still emerging, related compounds provide a strong indication of the quantitative effects of targeting this kinase.

Quantitative Data on CDK12 Inhibitors

The following tables summarize the inhibitory concentrations (IC50) of several well-characterized CDK12 inhibitors in both biochemical assays and various cancer cell lines. This data provides a quantitative basis for understanding the potency and selectivity of these compounds.

Table 1: In Vitro Kinase Inhibitory Activity of CDK12 Inhibitors

| Inhibitor | Target | IC50 (nM) | Notes |

| THZ531 | CDK12 | 158 | Covalent inhibitor |

| CDK13 | 69 | ||

| CDK7 | 8500 | >50-fold selectivity over CDK7 | |

| CDK9 | 10500 | >50-fold selectivity over CDK9 | |

| CDK12-IN-2 | CDK12 | 52 | Selective over CDK2, 7, 8, and 9 |

| CDK13 | 10 | ||

| CDK12-IN-3 | CDK12 | 491 | Potent and selective |

Table 2: Anti-proliferative Activity of CDK12 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |

| THZ531 | Jurkat | T-cell acute lymphoblastic leukemia | 50 |

| BT-474 | Breast Cancer (HER2+) | 44 | |

| Bel-7402 | Hepatocellular Carcinoma | 650 | |

| CDK12-IN-2 | SK-BR-3 | Breast Cancer (HER2+) | 195 (p-RNAPII inhibition) |

| 7F (PROTAC Degrader) | MFM223 | Triple-Negative Breast Cancer (BRCA deficient) | 47 |

| MDA-MB-436 | Triple-Negative Breast Cancer (BRCA deficient) | 197.9 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of CDK12 and its inhibitors.

In Vitro CDK12 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK12/Cyclin K complex in a cell-free system.

Materials:

-

Recombinant human CDK12/Cyclin K complex

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

ATP (at or near Km concentration)

-

Substrate (e.g., a peptide corresponding to the RNAPII CTD)

-

Test inhibitor (e.g., this compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

Procedure:

-

Prepare a serial dilution of the test inhibitor in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the CDK12/Cyclin K enzyme, and the substrate.

-

Add the diluted test inhibitor or DMSO (vehicle control) to the appropriate wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay

This assay determines the effect of a CDK12 inhibitor on the growth and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., Jurkat, BT-474)

-

Complete cell culture medium

-

Test inhibitor (e.g., this compound)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of the test inhibitor in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the diluted inhibitor or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent cell viability relative to the vehicle-treated control and determine the IC50 value.

RNA Sequencing (RNA-Seq)

RNA-Seq is used to analyze the global changes in gene expression following treatment with a CDK12 inhibitor.

Procedure:

-

Cell Treatment and RNA Extraction:

-

Culture cancer cells to ~80% confluency.

-

Treat cells with the CDK12 inhibitor (at a concentration around the IC50) or vehicle control for a specified time (e.g., 6, 12, or 24 hours).

-

Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase digestion step to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

-

Library Preparation:

-

Starting with high-quality total RNA (RIN > 8), prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves:

-

Poly(A) selection of mRNA.

-

RNA fragmentation.

-

First and second-strand cDNA synthesis.

-

A-tailing and adapter ligation.

-

PCR amplification of the library.

-

-

Assess the quality and quantity of the final library.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels (e.g., as transcripts per million - TPM).

-

Perform differential gene expression analysis between inhibitor-treated and control samples to identify significantly up- and down-regulated genes.

-

Perform pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-Seq is used to identify the genomic locations of specific protein-DNA interactions, such as the binding of phosphorylated RNAPII to chromatin.

Procedure:

-

Cell Fixation and Chromatin Preparation:

-

Treat cells with a CDK12 inhibitor or vehicle control.

-

Crosslink protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction with glycine.

-

Harvest the cells, lyse them, and isolate the nuclei.

-

Sonically shear the chromatin to an average fragment size of 200-500 base pairs.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-phospho-Ser2 RNAPII CTD) overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Reverse Crosslinking:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA crosslinks by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a high-throughput platform.

-

Align the reads to a reference genome.

-

Perform peak calling to identify regions of enrichment.

-

Annotate the peaks to nearby genes and perform downstream analysis to understand the genomic distribution of the protein of interest.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway of CDK12 and a typical experimental workflow for evaluating CDK12 inhibitors.

Caption: CDK12 Signaling Pathway in Transcriptional Elongation.

Caption: Experimental Workflow for Evaluating CDK12 Inhibitors.

Conclusion

CDK12 is a pivotal regulator of transcriptional elongation, with a pronounced impact on the expression of long genes, including those critical for the DNA damage response. The development of potent and selective inhibitors, such as this compound and related compounds, offers a promising therapeutic strategy for cancers that are dependent on these pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of CDK12 biology and the preclinical evaluation of novel CDK12 inhibitors. A thorough understanding of the molecular mechanisms and the application of rigorous experimental methodologies will be essential for translating the therapeutic potential of CDK12 inhibition into clinical success.

References

CDK12-IN-7: A Technical Guide to a Dual CDK12/CDK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and gene transcription, making them prominent targets in oncology drug discovery. CDK12, a transcriptional kinase, and CDK2, a key cell cycle kinase, both play crucial roles in cancer cell proliferation and survival. This document provides a comprehensive technical overview of CDK12-IN-7, a small molecule compound identified as a potent dual inhibitor of both CDK12 and CDK2. We will delve into its biochemical and cellular activity, mechanism of action, and the experimental protocols used for its characterization.

Introduction to CDK12 and CDK2

CDK12 is a transcriptional kinase that, in complex with its partner Cyclin K, plays a pivotal role in regulating gene transcription.[1][2][3][4] Its primary function is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position (Ser2).[1][4][5] This phosphorylation is essential for the transition from transcription initiation to productive elongation, particularly for long and complex genes.[5][6] Many of these CDK12-dependent genes are integral to the DNA Damage Response (DDR) pathway, including BRCA1, BRCA2, and ATR.[1][4][6][7] Consequently, inhibition of CDK12 can impair the DDR, leading to genomic instability and creating a synthetic lethal vulnerability with agents like PARP inhibitors.[6][7][8]

CDK2 is a central regulator of cell cycle progression.[9] Its activity is required for the transition from the G1 to the S phase.[10][11] In the G1 phase, CDK2 forms a complex with Cyclin E, which phosphorylates the Retinoblastoma protein (pRb).[9][12] This phosphorylation event releases the E2F family of transcription factors, which in turn activate the expression of genes necessary for DNA replication and S-phase entry.[12] Subsequently, CDK2 associates with Cyclin A to facilitate progression through the S phase.[10][11] Given its critical role in cell division, CDK2 has long been pursued as a target for anti-cancer therapies.

This compound emerges as a significant research tool and potential therapeutic lead by simultaneously targeting these two distinct but critical cancer-related kinases.

Biochemical and Cellular Activity of this compound

This compound (also referred to as Compound 2) demonstrates potent inhibitory activity against both CDK12 and CDK2 kinases in biochemical assays. Its efficacy extends to cellular models, where it effectively halts cell proliferation.

Data Presentation: Inhibitory Potency

The quantitative inhibitory activities of this compound are summarized below.

| Target Kinase | Assay Type | IC50 Value (nM) | Reference |

| CDK12 | Enzymatic Assay | 42 | [13][14] |

| CDK2 | Enzymatic Assay | 196 | [13][14] |

| A2780 Cells | Cell Proliferation | 429 | [13] |

Mechanism of Action

The dual inhibitory nature of this compound results in a multi-pronged attack on cancer cell processes: disruption of transcriptional regulation and induction of cell cycle arrest.

-

Inhibition of CDK12-Mediated Transcription: By inhibiting CDK12, the compound prevents the phosphorylation of RNAP II at Ser2. This leads to a global decrease in transcriptional elongation, disproportionately affecting long genes critical for the DNA damage response. The resulting "BRCAness" phenotype can render cancer cells highly sensitive to DNA-damaging agents and PARP inhibitors.[6][7][8]

-

Inhibition of CDK2-Mediated Cell Cycle Progression: Inhibition of CDK2 prevents the phosphorylation of pRb and other substrates necessary for cell cycle progression.[12][15] This blocks the G1/S transition, effectively halting cell division.[10]

The combined effect of transcription disruption, impaired DNA repair, and cell cycle arrest provides a powerful synergistic mechanism for inhibiting cancer cell growth.

Visualization: Signaling Pathway Inhibition

Caption: Dual inhibition mechanism of this compound targeting transcription and cell cycle pathways.

Experimental Protocols

Characterization of a dual kinase inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

-

Materials: Recombinant human CDK12/Cyclin K and CDK2/Cyclin E complexes, kinase buffer, ATP, appropriate substrates (e.g., a peptide mimicking RNAP II CTD for CDK12, Histone H1 for CDK2), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a serial dilution of this compound in DMSO, followed by dilution in kinase buffer. b. In a 384-well plate, add the kinase, the substrate peptide, and the inhibitor solution. c. Initiate the kinase reaction by adding a solution of ATP (at or near the Km concentration). d. Incubate the plate at 30°C for 1 hour. e. Terminate the reaction and quantify the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. f. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Protocol 2: Cell Proliferation Assay (MTS Assay)

This assay measures the dose-dependent effect of the inhibitor on the viability and proliferation of cancer cells.

-

Materials: A2780 ovarian cancer cell line, complete culture medium (e.g., RPMI-1640 with 10% FBS), 96-well cell culture plates, this compound, and a CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent.

-

Procedure: a. Seed A2780 cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight. b. Prepare a serial dilution of this compound in culture medium and add it to the wells. Include a DMSO vehicle control. c. Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator. d. Add the MTS reagent to each well and incubate for 1-4 hours. e. Measure the absorbance at 490 nm using a microplate reader. f. Normalize the data to the vehicle control and plot cell viability against the logarithm of inhibitor concentration to determine the cellular IC50 value.

Protocol 3: Western Blotting for Target Engagement

This method verifies that the inhibitor engages its intended targets within the cell by measuring the phosphorylation status of downstream substrates.

-

Materials: Cancer cell line (e.g., A2780 or MCF7), this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer membranes (PVDF), and primary antibodies (e.g., anti-phospho-RNAP II Ser2, anti-phospho-Rb, anti-Actin).

-

Procedure: a. Culture cells and treat them with varying concentrations of this compound (e.g., 0.1, 0.5, 2 µM) for 4-6 hours. b. Harvest and lyse the cells. Quantify the total protein concentration of the lysates. c. Denature protein samples and separate them by size using SDS-PAGE. d. Transfer the proteins to a PVDF membrane. e. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. f. Incubate the membrane with primary antibodies overnight at 4°C. g. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phospho-RNAP II and phospho-Rb signals with increasing inhibitor concentration indicates successful target engagement.

Visualization: Experimental Workflow

References

- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]

- 8. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 11. uniprot.org [uniprot.org]

- 12. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound - Immunomart [immunomart.com]

- 15. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Protein Interactions of CDK12-IN-7

Introduction

CDK12-IN-7 is a potent small molecule inhibitor with significant activity against Cyclin-Dependent Kinase 12 (CDK12) and, to a lesser extent, Cyclin-Dependent Kinase 2 (CDK2).[1][2] As a member of the transcriptional CDK family, CDK12 plays a critical role in regulating gene expression, particularly for genes involved in the DNA Damage Response (DDR).[3][4][5] Its inhibition presents a promising therapeutic strategy in oncology, especially for cancers with specific genetic backgrounds. This guide provides a detailed overview of this compound's target interactions, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary kinase targets and in cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target/Assay | IC50 Value (nM) | Description |

| CDK12 | 42 | In vitro enzymatic inhibition of CDK12 kinase activity.[1][2] |

| CDK2 | 196 | In vitro enzymatic inhibition of CDK2 kinase activity.[1][2] |

| A2780 Cell Proliferation | 429 | Inhibition of proliferation in the A2780 ovarian cancer cell line.[1] |

Primary Target Interaction: CDK12 and Transcriptional Regulation

The principal target of this compound is CDK12, a serine/threonine kinase that forms a functional heterodimer with its regulatory partner, Cyclin K (CycK).[5][6][7] This complex is a key regulator of transcriptional elongation.

Mechanism of Action

The CDK12/CycK complex's primary function is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAP II).[3][6][7] Specifically, CDK12 targets Serine 2 (Ser2) residues within the heptapeptide (B1575542) repeats of the CTD.[4][7] This phosphorylation event is a crucial signal for the transition from transcription initiation to productive elongation, allowing RNAP II to efficiently transcribe the full length of genes.[3][4]

CDK12 inhibition disrupts this process, leading to reduced Ser2 phosphorylation on the RNAP II CTD.[7] This impairment of transcriptional elongation disproportionately affects long genes with a high number of exons, a category that includes many essential components of the DNA Damage Response (DDR) pathway, such as BRCA1, ATR, FANCI, and FANCD2.[5][7][8] The resulting downregulation of these key repair proteins creates a "BRCAness" phenotype, inducing genomic instability and rendering cancer cells synthetically lethal to agents like PARP inhibitors.[9][10]

Signaling Pathway Diagram

The following diagram illustrates the core signaling pathway modulated by CDK12 and its inhibition by this compound.

Caption: CDK12/CycK signaling pathway and its inhibition.

Secondary Target Interaction: CDK2

This compound also demonstrates inhibitory activity against CDK2, a key regulator of the cell cycle.[1][2] CDK2 forms complexes with Cyclin E and Cyclin A to control the G1/S and S phase transitions, respectively. By inhibiting CDK2, this compound can contribute to its anti-proliferative effects by inducing cell cycle arrest, complementing the transcriptional disruption caused by CDK12 inhibition.

Experimental Protocols

The characterization of this compound and its targets relies on a suite of standard and specialized biochemical and cellular assays.

In Vitro Kinase Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a target kinase.

-

Principle: A purified, active kinase complex (e.g., recombinant CDK12/CycK) is incubated with a specific substrate (e.g., a GST-tagged RNAP II CTD fragment), ATP, and varying concentrations of the inhibitor.[8][10] The kinase transfers a phosphate (B84403) group from ATP to the substrate. The amount of substrate phosphorylation is quantified to determine the extent of inhibition.

-

Methodology:

-

Preparation: Recombinant human CDK12/CycK complex and a suitable substrate (e.g., GST-CTD) are purified.

-

Reaction Setup: In a multi-well plate, the kinase, substrate, and kinase assay buffer are combined.

-

Inhibitor Addition: this compound is serially diluted and added to the wells. A DMSO control (no inhibitor) is included.

-

Initiation: The reaction is initiated by adding ATP. For radiometric assays, [γ-³²P]ATP is used.[8] For luminescence-based assays like ADP-Glo™, unlabeled ATP is used.[11]

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection & Quantification:

-

Radiometric: The reaction mixture is spotted onto a phosphocellulose membrane, washed to remove free [γ-³²P]ATP, and the radioactivity incorporated into the substrate is measured using a scintillation counter.

-

ADP-Glo™ Assay: This method quantifies the amount of ADP produced. A reagent is added to terminate the kinase reaction and deplete remaining ATP. A second reagent converts the generated ADP into ATP, which then drives a luciferase-based reaction, producing a luminescent signal proportional to kinase activity.[11]

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.

-

Cell Viability / Proliferation Assay

This assay measures the effect of the compound on the growth and viability of cancer cell lines.

-

Principle: Cells are cultured in the presence of varying concentrations of the inhibitor. After a set incubation period, the number of viable cells is quantified.

-

Methodology:

-

Cell Plating: Cancer cells (e.g., A2780) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[10]

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).[10]

-

Viability Measurement: A viability reagent, such as CellTiter-Glo®, is added. This reagent lyses the cells and measures the amount of ATP present, which is directly proportional to the number of metabolically active, viable cells.[10]

-

Data Analysis: The luminescent signal is read using a plate reader. The IC50 value is calculated from the resulting dose-response curve.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vitro kinase inhibition assay.

Caption: Generalized workflow for an in vitro kinase assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]

- 4. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thesgc.org [thesgc.org]

- 9. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

Unveiling the Chemical Biology of CDK12-IN-7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical structure, mechanism of action, and methods for characterization of CDK12-IN-7, a notable inhibitor of Cyclin-Dependent Kinase 12 (CDK12). This document synthesizes available data to provide a comprehensive resource for professionals in the fields of oncology, medicinal chemistry, and molecular biology.

Core Chemical Structure and Properties

This compound, systematically named 2-((5-chloro-2-((6-methoxypyridin-2-yl)amino)pyrimidin-4-yl)amino)-N-isopropylbenzamide, is a small molecule inhibitor targeting the kinase activity of CDK12. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical structure suggests a synthetic route likely involving the coupling of substituted pyrimidine (B1678525) and benzamide (B126) moieties. The IUPAC name provides a clear blueprint for its synthesis by medicinal chemists.

Mechanism of Action: Targeting Transcriptional Regulation

CDK12, in complex with its regulatory partner Cyclin K, plays a pivotal role in the regulation of gene transcription. It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a process crucial for the transition from transcription initiation to productive elongation. Inhibition of CDK12 by compounds such as this compound disrupts this fundamental process.

The primary mechanism of action of CDK12 inhibitors involves the attenuation of Pol II CTD phosphorylation, particularly at serine 2 (Ser2) and serine 5 (Ser5) residues. This impairment of transcriptional elongation disproportionately affects the expression of long genes, including a significant number of genes involved in the DNA Damage Response (DDR) pathway, such as BRCA1, ATM, and ATR. By downregulating these critical DDR genes, CDK12 inhibitors can induce a state of "BRCAness" in cancer cells, rendering them more susceptible to DNA-damaging agents and PARP inhibitors.

Below is a diagram illustrating the signaling pathway affected by CDK12 inhibition.

Quantitative Data

The following table summarizes the available quantitative data for this compound. This data is essential for assessing the potency and selectivity of the inhibitor.

| Target | Assay Type | Metric | Value (nM) |

| CDK12 | Biochemical | IC50 | 42 |

| CDK2 | Biochemical | IC50 | 196 |

| A2780 cells | Cellular | IC50 | 429 |

Table 1: In vitro and cellular activity of this compound.

Experimental Protocols

While specific, detailed protocols for the characterization of this compound are not widely published, this section outlines the general methodologies employed for evaluating CDK12 inhibitors. These protocols can be adapted for the study of this compound.

Biochemical Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of the CDK12/Cyclin K complex.

Objective: To determine the IC50 value of this compound against CDK12.

Materials:

-

Recombinant human CDK12/Cyclin K complex

-

GST-tagged RNA Polymerase II C-terminal domain (GST-CTD) as a substrate

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for luminescence-based assays)

-

Kinase assay buffer

-

This compound (or other test compounds)

-

Detection reagents (e.g., for radiography or luminescence)

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant CDK12/Cyclin K, and the GST-CTD substrate.

-

Add serial dilutions of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.

-

Stop the reaction.

-

Detect the amount of phosphorylated substrate. For radiometric assays, this involves separating the phosphorylated substrate by SDS-PAGE and detecting the radiolabel. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular Assay: Western Blot for RNA Polymerase II Phosphorylation

This assay assesses the ability of this compound to inhibit CDK12 activity within a cellular context by measuring the phosphorylation status of its direct substrate, RNA Polymerase II.

Objective: To determine the effect of this compound on the phosphorylation of RNA Polymerase II at specific serine residues.

Materials:

-

Cancer cell line (e.g., A2780 ovarian cancer cells)

-

This compound

-

Cell lysis buffer

-

Primary antibodies specific for total RNA Polymerase II, phospho-Ser2-RNAPII, and phospho-Ser5-RNAPII

-

Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescent substrate

Procedure:

-

Culture cells to an appropriate confluency.

-

Treat the cells with various concentrations of this compound for a defined period.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated RNA Polymerase II compared to the total RNA Polymerase II.

Cellular Assay: Cell Viability

This assay measures the cytotoxic or cytostatic effect of this compound on cancer cells.

Objective: To determine the IC50 value of this compound for cell proliferation.

Materials:

-

Cancer cell line (e.g., A2780)

-

This compound

-

Cell culture medium and supplements

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cellular Assay: Quantitative PCR (qPCR) for Gene Expression Analysis

This assay is used to quantify the effect of this compound on the expression of specific downstream target genes, particularly those involved in the DNA Damage Response.

Objective: To measure the change in mRNA levels of DDR genes following treatment with this compound.

Materials:

-

Cancer cell line

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., BRCA1, ATR) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Treat cells with this compound.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the synthesized cDNA, specific primers, and qPCR master mix.

-

Analyze the qPCR data to determine the relative expression levels of the target genes, normalized to the housekeeping gene.

The following diagram illustrates a general experimental workflow for characterizing a CDK12 inhibitor like this compound.

Logical Relationships and Therapeutic Potential

The inhibition of CDK12 by this compound initiates a cascade of events that can be therapeutically exploited. The logical relationship between CDK12 inhibition and its potential anticancer effects is outlined in the diagram below.

Conclusion

This compound is a valuable research tool for probing the biological functions of CDK12. Its ability to inhibit CDK12 kinase activity, and consequently, transcriptional elongation and the DNA damage response, highlights the therapeutic potential of targeting this kinase in oncology. Further studies are warranted to fully elucidate its selectivity profile, pharmacokinetic properties, and in vivo efficacy. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and potential clinical application of CDK12 inhibitors like this compound.

A Technical Guide to CDK12-IN-7: Modulating Gene Expression Through Targeted Inhibition of Cyclin-Dependent Kinase 12

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 12 (CDK12), in partnership with its regulatory subunit Cyclin K (CycK), is a critical regulator of gene transcription. It functions primarily by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a process essential for promoting transcriptional elongation.[1][2][3] The dysregulation of CDK12 has been implicated in various cancers, making it a compelling target for therapeutic intervention.[4][5] CDK12-IN-7 is a chemical probe that potently inhibits CDK12, providing a valuable tool for dissecting its cellular functions and exploring its therapeutic potential. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its impact on gene expression, relevant quantitative data, and the experimental protocols used for its characterization.

The Role of CDK12 in Transcriptional Regulation

CDK12 is a serine/threonine kinase that belongs to the transcriptional CDK family.[1][5] Its primary recognized function is the regulation of transcription elongation. The CDK12/CycK complex is recruited to active genes and phosphorylates the heptad repeat (Y1S2P3T4S5P7) of the RNAPII CTD, with a key specificity for the Serine 2 (Ser2) position.[2][6] This Ser2 phosphorylation (pSer2) is a hallmark of productive, processive elongation, ensuring that RNAPII can effectively transcribe through the full length of genes.[2][6]

Notably, CDK12 activity is not required for all transcription but has a selective and profound impact on the expression of a specific subset of genes. These are often characterized by their long gene length and involvement in critical cellular processes, particularly the DNA Damage Response (DDR).[6][7] Key DDR genes regulated by CDK12 include BRCA1, ATR, FANCI, and FANCD2.[2][4] By ensuring the proper expression of these genes, CDK12 plays a crucial role in maintaining genomic stability.[2][6] Beyond elongation, emerging evidence indicates CDK12 is also involved in co-transcriptional splicing, mRNA 3' end processing, and RNA turnover.[4][8]

This compound: A Potent Inhibitor of CDK12

This compound is a small molecule inhibitor that targets the kinase activity of CDK12. Its mechanism of action is the competitive inhibition of ATP binding in the kinase domain, which prevents the phosphorylation of RNAPII and other substrates. This leads to a global reduction in RNAPII CTD Ser2 phosphorylation, disrupting the process of transcriptional elongation.[1]

Signaling Pathway of CDK12 and Interruption by this compound

The following diagram illustrates the central role of the CDK12/CycK complex in promoting transcription elongation and how this compound disrupts this process.

Downstream Consequences of CDK12 Inhibition

Inhibition of CDK12 by compounds like this compound triggers a cascade of molecular events:

-

Impaired Transcriptional Elongation: The most immediate effect is a failure to phosphorylate Ser2 on the RNAPII CTD, causing RNAPII to stall or terminate prematurely.[2][7]

-

Premature Cleavage and Polyadenylation (PCPA): CDK12 inhibition leads to the use of cryptic polyadenylation sites within introns, resulting in truncated, non-functional transcripts. This effect is particularly pronounced in long genes.[7]

-

Downregulation of DDR Genes: Due to their length and reliance on processive elongation, DDR genes are highly sensitive to CDK12 inhibition.[3][7] This creates a "BRCAness" phenotype, where cancer cells become deficient in homologous recombination repair and thus more vulnerable to DNA-damaging agents and PARP inhibitors.[2]

-

Altered Splicing and RNA Stability: CDK12 inhibition affects co-transcriptional splicing and increases the degradation of many transcripts, including those from DDR genes.[8]

Quantitative Data for this compound

The potency and selectivity of this compound have been characterized through various assays. The following table summarizes key quantitative metrics.

| Target/Assay | Metric | Value (nM) | Reference |

| CDK12 | IC50 | 42 | [9] |

| CDK2 | IC50 | 196 | [9] |

| A2780 Cell Proliferation | IC50 | 429 | [9] |

IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Characterizing the activity of a CDK12 inhibitor involves a multi-step process, from direct enzyme inhibition assays to complex cellular and transcriptomic analyses.

General Experimental Workflow

The diagram below outlines a typical workflow for evaluating a CDK12 inhibitor.

Detailed Methodologies

A. In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on CDK12 kinase activity and calculate the IC50 value.

-

Protocol:

-

Recombinant human CDK12/CycK complex is incubated in a kinase buffer containing ATP and a substrate (e.g., a peptide mimicking the RNAPII CTD).

-

This compound is added at various concentrations. A control (DMSO) is run in parallel.

-

The reaction is initiated and allowed to proceed for a set time at 30°C.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) that measures remaining ATP.

-

The percentage of inhibition is calculated relative to the control, and data are fitted to a dose-response curve to determine the IC50.

-

B. Western Blot for RNAPII Phosphorylation

-

Objective: To confirm that this compound inhibits CDK12 activity in a cellular context by measuring the levels of Ser2-phosphorylated RNAPII.

-

Protocol:

-

Cancer cell lines (e.g., A2780 ovarian cancer cells) are cultured and treated with varying concentrations of this compound or DMSO for a specified time (e.g., 6 hours).

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phospho-Ser2 RNAPII CTD.

-

A primary antibody for total RNAPII or a housekeeping protein (e.g., Actin, GAPDH) is used as a loading control.

-

The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.

-

Signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A decrease in the pSer2 signal relative to the total RNAPII or loading control indicates target engagement.

-

C. Cell Proliferation Assay

-

Objective: To measure the anti-proliferative effect of this compound on cancer cells.

-

Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of this compound.

-

Plates are incubated for a period of 72 hours.

-

Cell viability is assessed using a reagent such as MTS or resazurin, which measures metabolic activity.

-

Absorbance or fluorescence is read on a plate reader.

-

Data are normalized to vehicle-treated controls, and the IC50 for cell proliferation is calculated.

-

D. RNA-Sequencing (RNA-Seq)

-

Objective: To identify global changes in steady-state mRNA levels following CDK12 inhibition.

-

Protocol:

-

Cells are treated with this compound or DMSO for a defined period (e.g., 24 hours).

-

Total RNA is extracted using a commercial kit (e.g., RNeasy) and its quality is assessed.

-

mRNA is isolated (e.g., via poly-A selection), and sequencing libraries are prepared.

-

Libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

-

Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon treatment. Pathway analysis can then reveal which biological processes are most affected.

-

Logical Cascade of CDK12 Inhibition

The cellular response to CDK12 inhibition is a logical sequence of events, starting with the direct biochemical inhibition and culminating in a state of genomic vulnerability.

Conclusion